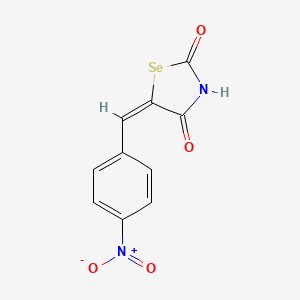

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione

描述

属性

CAS 编号 |

82085-49-2 |

|---|---|

分子式 |

C10H6N2O4Se |

分子量 |

297.14 g/mol |

IUPAC 名称 |

(5E)-5-[(4-nitrophenyl)methylidene]-1,3-selenazolidine-2,4-dione |

InChI |

InChI=1S/C10H6N2O4Se/c13-9-8(17-10(14)11-9)5-6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ |

InChI 键 |

GGCUZUBCEQCNNB-VMPITWQZSA-N |

手性 SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)[Se]2)[N+](=O)[O-] |

规范 SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with selenazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Selenoxides or selenones.

Reduction: Amino derivatives.

Substitution: Various substituted selenazolidine derivatives.

科学研究应用

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to cell death in cancer cells or inhibit the growth of microorganisms. The nitro group and selenium atom play crucial roles in these processes.

相似化合物的比较

Core Heterocycle Variations: Selenium vs. Sulfur

Thiazolidine-2,4-dione (TZD) derivatives are well-studied for diverse biological activities. Replacing sulfur with selenium in selenazolidine-2,4-dione alters:

- Polarizability and Size : Selenium’s larger atomic radius and higher polarizability may enhance interactions with hydrophobic enzyme pockets or influence redox activity.

Examples of TZD Analogs :

- LOX Inhibition : Thiazolidinedione derivatives (e.g., 1c and 1s) showed IC50 values of 3.52–7.46 µM against soybean lipoxygenase (LOX), with hydroxy and indole substituents enhancing activity .

- Anticancer Activity : 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives exhibited IC50 <30 µM against A549 and HCT116 cancer cells, comparable to 5-fluorouracil .

Substituent Effects: 4-Nitrophenyl Group

The 4-nitrophenyl substituent is a key feature shared with several TZD analogs:

- Anticancer Activity : (Z)-5-(4-Nitrobenzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione (5a) demonstrated potent anticancer activity in vitro, though specific IC50 values are unreported in the evidence .

- In contrast, methoxy or hydroxy groups (e.g., compound 1g in ) reduced LOX inhibition, highlighting substituent-dependent activity .

Enzyme Inhibition and Multi-Target Activity

- LOX Inhibition : Thiazolidinediones with polar substituents (e.g., hydroxy groups) showed reduced activity, while hydrophobic groups enhanced inhibition .

- IGF-1R Inhibition: 5-Benzylidenethiazolidine-2,4-dione derivatives (e.g., compound 5 in ) exhibited nanomolar potency against insulin-like growth factor-1 receptor (IGF-1R), critical in cancer cell proliferation .

- Dual GSK-3β/Tau Inhibition : Indole-substituted TZDs (e.g., compound T2) displayed IC50 values of 4.93 µM for GSK-3β, with good blood-brain barrier penetration for Alzheimer’s therapy .

生物活性

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and cytotoxic properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a selenazolidine core, which is known for various pharmacological activities. The nitrophenyl substituent may enhance its biological effects through electronic and steric interactions.

Antibacterial Activity

Recent studies have indicated that derivatives of selenazolidine compounds exhibit significant antibacterial properties. For instance, similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can lead to enhanced antibacterial efficacy.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Thiazolidine derivative | 2 - 16 | Gram-positive bacteria |

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that selenazolidine derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have shown selective cytotoxic effects against human cancer cells such as MCF7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential.

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects of related compounds, it was found that exposure to certain selenazolidine derivatives resulted in:

- Dose-dependent inhibition of cell growth.

- Caspase activation , indicating apoptosis.

- Morphological changes in treated cells, suggesting significant cellular damage.

The proposed mechanisms underlying the antibacterial and cytotoxic activities include:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

- Inhibition of Key Enzymatic Pathways : Targeting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interference with Cellular Signaling : Modulating pathways that regulate apoptosis and cell cycle progression.

常见问题

Q. What are standard synthesis protocols for 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione?

A common approach involves refluxing selenazolidine precursors with nitro-substituted aromatic aldehydes in a solvent system of DMF and acetic acid, catalyzed by sodium acetate. For example, analogous thiazolidinone derivatives are synthesized by reacting thiosemicarbazides with chloroacetic acid and oxo-compounds under similar conditions . Post-reaction purification via recrystallization (e.g., DMF-ethanol mixtures) is critical to isolate high-purity products.

Q. Which analytical techniques are recommended for structural characterization?

X-ray crystallography is the gold standard for resolving stereochemistry and confirming the Z/E configuration of the arylidene group, as demonstrated in studies of structurally related nitrobenzylidene compounds (e.g., C35H28N4O6S, triclinic system with α = 89.8°, β = 81.2°, γ = 88.3°) . Complementary methods include H/C NMR to verify substituent integration and FT-IR to confirm functional groups like the selenazolidine-dione core.

Q. How can researchers assess the compound’s pharmacological activity in vitro?

Standard assays include cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., cyclooxygenase-2 or kinase targets). For nitroaryl derivatives, redox activity should be monitored due to potential interference in colorimetric assays. Dose-response curves and IC calculations are essential for quantitative analysis .

Q. What environmental fate parameters should be prioritized for this compound?

Key parameters include solubility in water/organic solvents, octanol-water partition coefficient (), and photodegradation kinetics under UV/visible light. Long-term stability studies in simulated environmental matrices (soil, water) are recommended to evaluate persistence .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic variation of solvents (e.g., DMF vs. acetic acid), molar ratios of reactants (e.g., oxo-compound excess), and catalysts (e.g., sodium acetate vs. piperidine) is critical. Kinetic studies (e.g., TLC monitoring every 30 minutes) can identify optimal reflux duration. For example, SnCl-mediated reductions require strict control of pH and temperature to avoid byproducts .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray structures and NMR/IR data often arise from dynamic effects (e.g., tautomerism in solution). Use variable-temperature NMR to probe conformational flexibility. For nitroarylidene derivatives, computational modeling (DFT) can reconcile experimental observations by simulating ground-state vs. excited-state geometries .

Q. How should conflicting pharmacological data be interpreted?

Contradictory activity profiles (e.g., cytotoxicity vs. non-specific binding) may stem from assay-specific artifacts. Validate findings using orthogonal methods:

- Compare results across cell lines with varying redox capacities.

- Employ SPR (surface plasmon resonance) to confirm target binding specificity.

- Analyze metabolite profiles (e.g., LC-MS) to rule out off-target effects from degradation products .

Q. What methodologies integrate environmental and toxicological data for risk assessment?

Adopt a tiered approach:

- Tier 1: Measure baseline ecotoxicity (e.g., Daphnia magna LC) and bioaccumulation potential.

- Tier 2: Conduct multi-species microcosm studies to assess ecosystem-level impacts.

- Tier 3: Use probabilistic modeling to estimate human exposure thresholds based on environmental partitioning data .

Methodological Guidance

Q. What statistical frameworks are suitable for dose-response analysis?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC/EC. For high variability, apply bootstrapping or Bayesian hierarchical models. Tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Q. How can instability during storage be mitigated?

Store the compound in amber vials under inert gas (N/Ar) at −20°C. Pre-formulation stability studies (e.g., accelerated degradation at 40°C/75% RH) identify decomposition pathways. For hygroscopic derivatives, use desiccants like molecular sieves in storage containers .

Q. What cross-disciplinary approaches enhance mechanistic studies?

Combine synthesis with computational chemistry (e.g., docking studies to predict binding modes) and metabolomics (e.g., untargeted LC-HRMS to map biochemical pathways). For environmental studies, pair fate analysis with transcriptomics to elucidate toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。